
ベンビチモッド
概要
説明
タピナロフは、ヘテロラブジティス線虫と共生関係にあるグラム陰性桿菌であるフォトルハブドゥス・ルミネセンスによって産生される細菌性スチルベンである . タピナロフは、治療用アリル炭化水素受容体調節薬(TAMA)であり、成人の尋常性乾癬の治療に承認されている .
2. 製法
タピナロフは、さまざまな方法によって合成することができます。そのような方法の1つは、ピリジン塩酸塩とE-4-イソプロピル-3,5-ジメトキシ-スチルベンを使用することを含みます。 反応は、窒素保護下で高温で実施され、その後冷却およびろ過して目的の生成物を得る . 工業生産方法では、多くの場合、収率と純度を高めるために最適化された反応条件で同様の合成経路が使用される .
科学的研究の応用
Tapinarof has a wide range of scientific research applications:
Chemistry: Tapinarof is studied for its unique chemical properties and potential as a synthetic intermediate.
Biology: Tapinarof’s role in modulating the aryl hydrocarbon receptor (AhR) makes it a valuable tool in studying cellular signaling pathways.
Medicine: Tapinarof is primarily used in the treatment of plaque psoriasis due to its anti-inflammatory and immunomodulatory effects
Industry: Tapinarof’s antioxidant properties make it a potential candidate for use in skincare and cosmetic products
作用機序
タピナロフは、アリル炭化水素受容体(AhR)に結合して活性化することにより、その効果を発揮する。活性化されると、AhRは核に移行し、そこでAhR核転座因子(ARNT)とヘテロダイマーを形成する。この複合体は、特定のDNA認識部位に結合してAhR応答性遺伝子を転写する。 さらに、AhRの活性化は、炎症性サイトカイン、皮膚バリアタンパク質の発現、および酸化ストレスの軽減の調節につながる .
6. 類似化合物の比較
タピナロフは、その特定の作用機序と治療用途のためにユニークである。類似の化合物には以下が含まれる。
コールタール: 炎症性皮膚疾患に使用されるが、強い臭いがあり、色が濃いため、使用が制限される。
グリテア: 抗酸化特性を持つもう1つの粗製混合物だが、感覚的な特性のため、それほど好ましくない。
レスベラトロール: 抗酸化特性を持つスチルベンだが、分子標的と用途が異なる
タピナロフは、その有効性、安全性プロファイル、およびアリル炭化水素受容体の特定の標的化により、尋常性乾癬やその他の炎症性疾患の治療選択肢に貴重な追加となっている .
生化学分析
Biochemical Properties
Benvitimod interacts with several enzymes, proteins, and other biomolecules, primarily through its role as an aryl hydrocarbon receptor agonist. This interaction leads to the modulation of inflammatory cytokines and skin barrier proteins. Benvitimod binds directly to the aryl hydrocarbon receptor, which in turn regulates gene expression in immune cells, suppresses inflammatory cytokines, and reduces oxidative stress . Additionally, Benvitimod has been shown to upregulate proteins such as CLDN4 and OCLN, which are involved in maintaining the integrity of tight junctions in the skin .
Cellular Effects
Benvitimod exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Benvitimod has been shown to inhibit the phosphorylation of STAT6, a key regulator in the inflammatory response, and to induce the nuclear translocation of NRF2, which reduces the production of reactive oxygen species in keratinocytes . These actions help to alleviate symptoms of psoriasis by reducing inflammation and promoting skin barrier function .
Molecular Mechanism
The molecular mechanism of Benvitimod involves its binding to the aryl hydrocarbon receptor, which is a ligand-dependent transcription factor. Upon binding, Benvitimod activates the receptor, leading to the suppression of inflammatory cytokines such as IL-17A and IL-22, and the modulation of skin barrier protein expression . This results in the inhibition of keratinocyte hyperproliferation and the reduction of oxidative stress . Additionally, Benvitimod’s antioxidant properties help to scavenge reactive oxygen species, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benvitimod have been observed to change over time. Studies have shown that Benvitimod improves inflammatory skin lesions as early as two weeks into treatment and continues to show benefits up to twelve weeks .
Dosage Effects in Animal Models
The effects of Benvitimod vary with different dosages in animal models. Studies have shown that Benvitimod is effective in reducing the severity of psoriasis at certain dosages, with a 1% cream formulation being commonly used .
Metabolic Pathways
Benvitimod is involved in several metabolic pathways, including the downregulation of pro-inflammatory cytokines and the activation of the NRF2 pathway . This pathway helps to maintain cellular homeostasis by reducing oxidative stress and promoting the expression of antioxidant proteins . Benvitimod’s interaction with these pathways contributes to its therapeutic effects in treating psoriasis .
Transport and Distribution
Benvitimod is transported and distributed within cells and tissues through its interaction with the aryl hydrocarbon receptor . This receptor-mediated transport allows Benvitimod to localize to specific areas of the skin where it can exert its therapeutic effects . The distribution of Benvitimod within the skin is crucial for its effectiveness in treating inflammatory skin conditions .
Subcellular Localization
The subcellular localization of Benvitimod is primarily within the nucleus, where it interacts with the aryl hydrocarbon receptor to regulate gene expression . This localization is essential for its function as a transcription factor modulator and for its ability to suppress inflammatory cytokines and promote skin barrier function . The targeting of Benvitimod to specific cellular compartments is facilitated by its binding to the aryl hydrocarbon receptor .
準備方法
Tapinarof can be synthesized through various methods. One such method involves the use of pyridine hydrochloride and E-4-isopropyl-3,5-dimethoxy-stilbene. The reaction is carried out under nitrogen protection at elevated temperatures, followed by cooling and filtration to obtain the desired product . Industrial production methods often involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
タピナロフは、次のようないくつかのタイプの化学反応を受ける。
酸化: タピナロフは酸化されてさまざまな酸化生成物を形成することができる。
還元: 還元反応は、タピナロフのスチルベン構造を変えることができる。
置換: タピナロフは、特にヒドロキシル基で置換反応を受けることができる。
これらの反応で一般的に使用される試薬には、過酸化水素のような酸化剤、水素化ホウ素ナトリウムのような還元剤、および置換反応を促進するさまざまな触媒が含まれる。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なる .
4. 科学研究への応用
タピナロフは、幅広い科学研究への応用を持つ。
化学: タピナロフは、そのユニークな化学的性質と合成中間体としての可能性について研究されている。
生物学: タピナロフは、アリル炭化水素受容体(AhR)を調節する役割を果たし、細胞シグナル伝達経路を研究するための貴重なツールとなっている。
類似化合物との比較
Tapinarof is unique due to its specific mechanism of action and therapeutic applications. Similar compounds include:
Coal Tar: Used for inflammatory skin diseases but has a strong odor and color that limit its use.
Glyteer: Another crude mixture with antioxidative properties but less favorable due to its sensory characteristics.
Resveratrol: A stilbenoid with antioxidant properties but different molecular targets and applications
Tapinarof stands out due to its efficacy, safety profile, and specific targeting of the aryl hydrocarbon receptor, making it a valuable addition to the treatment options for plaque psoriasis and other inflammatory conditions .
特性
IUPAC Name |
5-[(E)-2-phenylethenyl]-2-propan-2-ylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-12(2)17-15(18)10-14(11-16(17)19)9-8-13-6-4-3-5-7-13/h3-12,18-19H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISJNXNHJRQYJO-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=C(C=C1O)/C=C/C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045262 | |
| Record name | 3,5-Dihydroxy-4-isopropyl-trans-stilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tapinarof is a therapeutic aryl hydrocarbon receptor-modulating agent (TAMA) that binds to and activates the aryl hydrocarbon receptor (AhR). AhR is a ligand-dependent transcription factor that regulates gene expression in a variety of cell types, including macrophages, T-cells, antigen-presenting cells, fibroblasts, and keratinocytes. Upon binding to its ligand, AhR heterodimerizes with AhR nuclear translocator (ARNT) to form a complex with a high affinity for DNA binding. The AhR-ligand/ARNT complex can then bind to the specific DNA recognition sites to transcribe AhR-responsive genes. Additionally, AhR also exerts its effect through other transcription factors such as the nuclear factor κB and nuclear factor erythroid 2-related factor 2 (Nrf2), a downstream product of AhR-induced transcription that has antioxidant properties. Dysregulation of AhR is one of the hallmarks of psoriasis, as psoriasis patients have a higher serum concentration of AhR compared to healthy individuals. Treatment of AhR ligands in vitro also results in a gene expression profile that is implicated in the pathogenesis of psoriasis. For instance, AhR activation causes the expansion and differentiation of Th17 and Th22, two major T cells responsible for releasing inflammatory cytokines IL-17 and IL-22.. Additionally, AhR activation also recruits persistent skin resident memory T cells, thus contributing to the chronicity of psoriasis. However, the specific binding of tapinarof to AhR modulates a unique set of genes that are dysregulated in psoriasis, distinctive from other AhR ligands. Further, tapinarof also induces barrier protein expression, such as filaggrin, hornerin, and involucrin, to restore the skin barrier and epidermal function and decrease oxidative stress. It is currently unknown why AhR ligands like tapinarof can reduce psoriatic inflammations in one setting but upregulate inflammatory genes in another setting. It is possible that the anti-inflammatory effect of tapinarof as an AhR agonist might be due to Nrf2. Although Nrf2 is a known downstream effector of AhR, not all AhR agonists activate this pathway. For instance, 2,3,7,8-tetrachlorodibenzo-p-dioxin, an AhR agonist, does not show any antioxidant activity after AhR activation. Therefore, it is hypothesized that the dual AhR/Nrf2 action of tapinarof is essential to the effect of tapinarof in treating psoriasis. | |
| Record name | Tapinarof | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06083 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
79338-84-4 | |
| Record name | 2-(1-Methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79338-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tapinarof [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079338844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tapinarof | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06083 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,5-Dihydroxy-4-isopropyl-trans-stilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAPINAROF | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84HW7D0V04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tapinarof is a first-in-class, non-steroidal, topical aryl hydrocarbon receptor (AhR) agonist. [, ] It selectively binds to and activates the AhR, a ligand-dependent transcription factor, to exert its therapeutic effects. [, , ]
A: In psoriasis, Tapinarof's activation of AhR leads to a downregulation of pro-inflammatory cytokines like IL-17A, a key driver of the disease. [, , , ] It also reduces the expression of TNF-α and IL-23, further contributing to the dampening of the inflammatory cascade. [, , ]
A: Tapinarof promotes the expression of crucial skin barrier proteins, filaggrin and loricrin, which are often deficient in atopic dermatitis. [, , , ] This contributes to the restoration of skin barrier function and helps reduce inflammation. []
A: Tapinarof has the molecular formula C17H18O2 and a molecular weight of 254.32 g/mol. [, ]
A: Yes, spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy are essential in characterizing Tapinarof. [, ] NMR data provides detailed information about the arrangement of atoms, confirming the structure of Tapinarof and differentiating it from its isomers, such as (Z)-3,5-dihydroxy-4-isopropylstilbene. []
A: Yes, computational chemistry tools, such as density functional theory (DFT), have been utilized to investigate the non-covalent interactions, particularly hydrogen bonding, between Tapinarof and ethanol molecules. [] These studies enhance our understanding of Tapinarof's molecular interactions.
A: Research indicates that structural modifications, such as dimerization, can significantly alter Tapinarof's activity. [] For instance, while Tapinarof itself demonstrates efficacy in colitis models, its dimeric forms lose this effect but gain antimicrobial properties against specific bacteria. [] This highlights the importance of SAR studies in optimizing Tapinarof derivatives for specific therapeutic applications.
A: Tapinarof is formulated as a 1% cream (VTAMA®) for topical administration. [, , , , , , , , ]
A: Yes, high-performance liquid chromatography (HPLC) coupled with UV detection is a widely used method for determining the amount of Tapinarof in topical formulations and active pharmaceutical ingredients. [] This method helps ensure the quality and consistency of Tapinarof products. [, ]
A: Studies indicate that topical Tapinarof exhibits minimal systemic absorption. [, , ] This is a favorable characteristic for a topical medication, minimizing the risk of systemic side effects. []
A: Research shows that plasma concentrations of Tapinarof generally decline from the first day of application to day 21, suggesting limited accumulation in the body. []
A: Yes, Tapinarof has been extensively studied in animal models. In a mouse model of psoriasis induced by imiquimod, Tapinarof effectively reduced inflammation, inhibited keratinocyte proliferation, and improved markers of skin barrier function. [] It also showed promise in a human skin graft model of face transplantation, ameliorating inflammation and promoting immune regulation. []
A: Two large, pivotal phase 3 trials (PSOARING 1 and 2) demonstrated that Tapinarof 1% cream applied once daily for 12 weeks was significantly more effective than a placebo in treating adults with mild-to-severe plaque psoriasis. [, , , ] A significant proportion of patients achieved clear or almost clear skin, with a favorable safety profile. [, , , ]
A: Yes, one of the remarkable aspects of Tapinarof therapy is its sustained effect. [, , ] The PSOARING 3 trial, a long-term extension study, revealed that a high percentage of patients who achieved clear skin with Tapinarof experienced a remittive effect lasting for an average of four months after stopping treatment. [, , ]
A: The most frequently reported adverse events in clinical trials were generally mild to moderate and localized to the application site. [, , ] These include folliculitis, contact dermatitis, and headache. [, , ]
A: Clinical trials indicate a favorable systemic safety profile for Tapinarof. [, , , , ] Systemic adverse events were infrequent and generally mild. [, , , , ]
A: While Tapinarof is generally well-tolerated, it is essential to exercise caution when prescribing it for sensitive areas like the face and intertriginous zones. [, , , , ] Close monitoring for local reactions is advised.
A: High-performance liquid chromatography (HPLC) coupled with UV detection at 313 nm is the primary method for quantifying Tapinarof in topical formulations and active pharmaceutical ingredients. [] This method provides accurate and precise measurements, ensuring the quality of Tapinarof products. []
A: While the provided research doesn't delve into specific solubility studies, the fact that Tapinarof is effectively delivered as a cream suggests good solubility in the formulation's base. [, , , , , , , , ] Further research into its solubility in various solvents could optimize its formulation for enhanced delivery and stability.
A: The HPLC method employed for Tapinarof quantification has been validated, demonstrating suitable accuracy, precision, and specificity. [, ] This ensures reliable and reproducible results in quality control settings. [, ]
A: The discovery of Tapinarof's transformation into antibacterial agents by the bacteria Photorhabdus highlights its potential in other therapeutic areas. [] Further exploration of its derivatives could lead to novel antibiotics, particularly against challenging pathogens like MRSA and VRE. [] This underscores the importance of cross-disciplinary collaborations between dermatology, microbiology, and medicinal chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



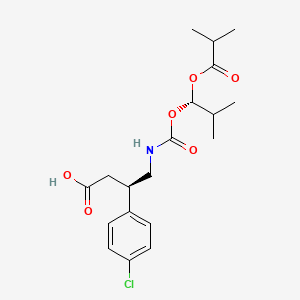
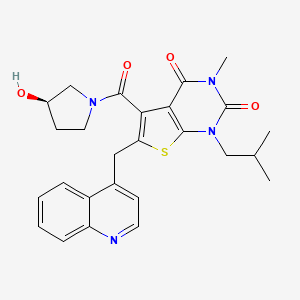
![8-[(2-ethyl-6-methylphenyl)methylamino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1666083.png)

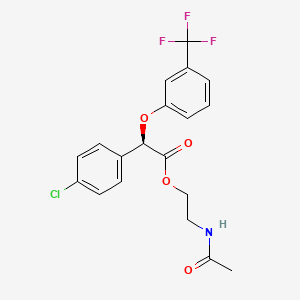
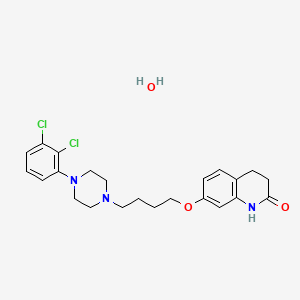
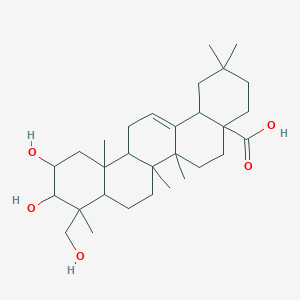
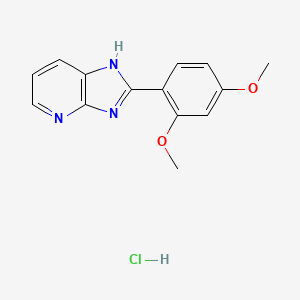


![(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1666092.png)


